molecular formula C17H16F4N2O3S B2478123 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine CAS No. 2034431-80-4

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Cat. No. B2478123
M. Wt: 404.38
InChI Key: ZYKQVUSALILMFQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

  • Polymer Synthesis and Properties :

    • A study focused on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, using a diamine containing pyridine and trifluoromethylphenyl groups. These polymers showed high thermal stability and excellent mechanical properties, making them potential materials for advanced applications (Liu et al., 2013).
  • Molecular Conformations and Hydrogen Bonding :

    • Research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, closely related to the chemical , revealed insights into their molecular conformations and hydrogen bonding in various dimensions. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).
  • Drug Discovery and Inverse Agonists :

    • A study presented the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series as selective, orally active RORγt inverse agonists. These findings have implications in pharmacology and drug development (Duan et al., 2019).
  • TRPV1 Antagonism :

    • Research into 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists, exploring the structure-activity relationships of these compounds, contributed to the development of new analgesics (Thorat et al., 2013).
  • Synthesis of Pyrrolidines :

    • A study on the synthesis of 4-(trifluoromethyl)pyrrolidines containing various functional groups, including sulfonyl, highlights the chemical's potential in creating diverse pyrrolidine derivatives (Markitanov et al., 2016).
  • Spin-Crossover and Phase Changes in Iron(II) Complexes :

    • Research on iron(II) complexes containing sulfanyl-, sulfinyl-, and sulfonyl-2,6-dipyrazolylpyridine ligands delved into the interplay between spin-crossover and crystallographic phase changes, which is important for materials science applications (Cook et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.


Future Directions

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Please consult with a chemist or a relevant expert for detailed information. It’s also important to note that handling chemicals should always be done following appropriate safety guidelines.


properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N2O3S/c1-11-8-13(18)2-3-15(11)27(24,25)23-7-5-14(10-23)26-16-9-12(4-6-22-16)17(19,20)21/h2-4,6,8-9,14H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKQVUSALILMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

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